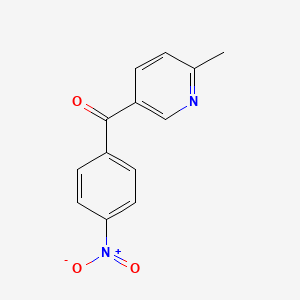

2-Methyl-5-(4-nitrobenzoyl)pyridine

Description

Significance of the Pyridine (B92270) Scaffold in Contemporary Organic Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in modern organic chemistry. nih.gov Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, render it susceptible to a range of chemical transformations. nih.govyoutube.com This reactivity, coupled with the pyridine moiety's presence in numerous natural products like vitamins and alkaloids, has cemented its importance. nih.gov In a research context, the pyridine scaffold is a cornerstone for the development of new synthetic methodologies. Chemists utilize it as a fundamental building block, a ligand in organometallic catalysis, and a key component in functional materials. nih.gov The basicity of the nitrogen atom allows it to act as a catalyst or acid scavenger, while the ring system itself can undergo various substitution reactions, making it a versatile template for constructing complex molecular architectures. nih.govyoutube.com

Overview of Pyridine Derivatives as Research Tools and Synthetic Intermediates

The true value of the pyridine scaffold is realized through its derivatization. By introducing different functional groups onto the pyridine ring, a vast library of molecules with tailored properties can be generated. These derivatives are indispensable as research tools and synthetic intermediates. researchgate.netarkat-usa.org As intermediates, they serve as foundational starting materials for the multi-step synthesis of more elaborate compounds. acs.org The strategic placement of functional groups allows for sequential and controlled reactions, a core principle of modern synthetic chemistry. arkat-usa.orgorganic-chemistry.org For instance, a simple pyridine derivative can be elaborated through cross-coupling reactions or by modification of its substituents to access novel chemical space. This adaptability makes pyridine derivatives crucial for discovering new chemical entities and for the efficient assembly of targeted molecules in academic and industrial research settings. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-2-3-11(8-14-9)13(16)10-4-6-12(7-5-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXHALIQCFZRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Derivatization Research of 2 Methyl 5 4 Nitrobenzoyl Pyridine

Exploration of Primary Reaction Pathways

The primary reaction pathways of 2-Methyl-5-(4-nitrobenzoyl)pyridine are diverse, ranging from substitutions on the aromatic rings to reactions involving its functional groups.

The pyridine (B92270) ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The presence of the 4-nitrobenzoyl group at the 5-position significantly influences the electronic distribution of the pyridine ring. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. While specific studies on this compound are not extensively documented, the principles of nucleophilic substitution on pyridines suggest that reactions with strong nucleophiles could lead to substitution at the 2- or 6-positions, ortho and para to the activating benzoyl group, respectively. However, the existing methyl group at the 2-position may sterically hinder attack at this site.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.govwikipedia.org When such reactions do occur, they typically proceed at the 3- and 5-positions. nih.govchemicalbook.com In the case of this compound, the pyridine ring is further deactivated by the strongly electron-withdrawing 4-nitrobenzoyl group.

The benzoyl moiety contains a benzene (B151609) ring that is also subject to electrophilic substitution. The nitro group is a powerful deactivating group and a meta-director. acs.org Therefore, any further electrophilic substitution on the benzoyl ring would be expected to occur at the positions meta to the nitro group.

The methyl group at the 2-position of a pyridine ring exhibits enhanced acidity due to the electron-withdrawing nature of the ring nitrogen. This allows for deprotonation by a strong base to form a carbanion. This carbanion can then participate in various reactions, such as condensation with aldehydes and ketones. For instance, 2-methylpyridine (B31789) (2-picoline) can undergo condensation with formaldehyde (B43269) to produce 2-vinylpyridine. wikipedia.org While specific studies on this compound are limited, it is plausible that the methyl group could undergo similar condensation reactions.

The nitro group is one of the most versatile functional groups for chemical transformation, with its reduction being a key reaction. The reduction of aromatic nitro compounds can yield a variety of products, including nitroso, hydroxylamino, and amino derivatives, depending on the reducing agent and reaction conditions. organic-chemistry.orgnih.gov

A significant body of research exists on the reduction of nitroarenes. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. nih.gov Chemical reductions using metals such as iron, tin, or zinc in acidic media are also widely employed. nih.gov More modern and selective methods, including the use of sodium borohydride (B1222165) in the presence of transition metal complexes and biocatalytic reductions using nitroreductase enzymes, have been developed. fishersci.comsigmaaldrich.comgoogle.com Specifically, the biocatalytic reduction of 2-methyl-5-nitropyridine (B155877) to 2-methyl-5-aminopyridine has been studied, demonstrating the feasibility of selectively reducing the nitro group in this class of compounds. fishersci.comsigmaaldrich.comgoogle.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Product(s) | Notes |

| H₂, Pd/C | Amine | Common and efficient method for complete reduction. |

| Fe, HCl | Amine | Classical and cost-effective reduction method. |

| SnCl₂, HCl | Amine | Stannous chloride is a common reducing agent. |

| NaBH₄, Transition Metal Catalyst | Amine | Offers selectivity under milder conditions. |

| Nitroreductase Enzymes | Amine, Hydroxylamine | Biocatalytic method, can be highly selective. fishersci.comsigmaaldrich.com |

| Hydrazine (B178648), Catalyst | Amine | Used in transfer hydrogenation reactions. |

The benzoyl moiety contains a ketone functional group. This carbonyl group can undergo a variety of reactions typical of ketones. These include reduction to a secondary alcohol using reducing agents like sodium borohydride, and nucleophilic addition reactions at the carbonyl carbon. The reactivity of the ketone in this compound will be influenced by the electronic effects of both the pyridine and the nitrophenyl rings. The electron-withdrawing nature of the 4-nitrophenyl group would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Derivatization Strategies for Structural Modification and Functionalization

The derivatization of this compound is a key strategy for exploring its structure-activity relationships, particularly in the context of medicinal chemistry. The primary handle for derivatization is the product of the nitro group reduction, 2-amino-5-(4-aminobenzoyl)pyridine. The resulting primary amino groups on both the pyridine and benzene rings can be readily functionalized.

Common derivatization strategies for primary aromatic amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups, although this can be challenging to control.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Furthermore, the methyl group on the pyridine ring can potentially be functionalized through oxidation to a carboxylic acid or through condensation reactions as previously mentioned. The ketone of the benzoyl group also provides a site for derivatization, for instance, through the formation of imines or hydrazones. These derivatization strategies allow for the systematic modification of the parent molecule to optimize its biological activity or other properties.

Table 2: Potential Derivatization Reactions on a Reduced this compound Scaffold

| Functional Group | Reagent/Reaction Type | Resulting Functional Group |

| Amino Group | Acyl Chloride | Amide |

| Amino Group | Sulfonyl Chloride | Sulfonamide |

| Amino Group | NaNO₂, HCl | Diazonium Salt |

| Amino Group | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| Methyl Group | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| Ketone | Hydroxylamine | Oxime |

| Ketone | Hydrazine | Hydrazone |

N-Acylation and N,N-Diacylation Studies of Pyridine and Related Amino-Benzoyl Derivatives

Currently, there is no specific literature detailing the N-acylation or N,N-diacylation of amino derivatives of this compound. However, the reactivity of related amino-substituted pyridines and benzoyl compounds provides a strong basis for predicting these reactions.

Should the nitro group of this compound be reduced to an amine, the resulting 2-Methyl-5-(4-aminobenzoyl)pyridine would be a prime candidate for N-acylation. N-acylation is a fundamental reaction in organic synthesis, often employed to introduce a variety of functional groups or for the protection of amines. arkat-usa.orgnih.gov

The reaction would typically involve treating the amino-benzoyl pyridine derivative with an acylating agent such as an acid chloride, acid anhydride (B1165640), or an activated ester in the presence of a base. arkat-usa.org The base, often a non-nucleophilic amine like triethylamine (B128534) or pyridine, serves to neutralize the acid byproduct of the reaction. arkat-usa.org

Table 1: Representative N-Acylation Reactions of Amines

| Amine Substrate | Acylating Agent | Base | Product | Reference |

| Aromatic/Aliphatic Amines | Acetonitrile | Alumina | N-Acetylated Amine | nih.gov |

| Sulfonamides | N-Acylbenzotriazoles | NaH | N-Acylsulfonamide | researchgate.net |

| Heterocyclic Amines | 4-Hydroxy-3-nitrobenzophenone ester | - | N-Acylated Heterocycle | arkat-usa.org |

This table presents generalized N-acylation reactions and not specific reactions of 2-Methyl-5-(4-aminobenzoyl)pyridine due to a lack of available data.

N,N-diacylation, while less common for primary anilines under standard conditions, can occur, particularly with highly reactive acylating agents or under forcing conditions.

Esterification and Amidation Reactions of Related Intermediates

The synthesis of this compound itself likely proceeds from precursors that could undergo esterification or amidation. For instance, a synthetic route might involve the Friedel-Crafts acylation of 2-methylpyridine with a derivative of 4-nitrobenzoic acid. If 4-nitrobenzoic acid itself is used, its conversion to a more reactive species like an acid chloride (4-nitrobenzoyl chloride) is a prerequisite. This acid chloride could then be used in esterification or amidation reactions.

Esterification: Should a carboxylic acid intermediate such as 2-Methyl-5-(4-carboxybenzoyl)pyridine be synthesized, it could be readily esterified. Standard methods include Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), or reaction with an alkyl halide in the presence of a base. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or newer reagents can be employed.

Amidation: Similarly, a carboxylic acid intermediate could be converted to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent, followed by the addition of a primary or secondary amine. mdpi.com

Table 2: General Esterification and Amidation Methodologies

| Starting Material | Reagent(s) | Product Type | Reference |

| Dicarboxylic Acid | Oxalyl Chloride, Amine, Et3N | Diamide | mdpi.com |

| 4-bromo-2-bromomethylphenol | MEMCl, Trimethyl borate, Pd catalyst | Benzoylpyridine derivative | patsnap.com |

This table illustrates general synthetic routes that could be analogous to the derivatization of intermediates related to this compound, for which specific data is unavailable.

Formation of Quaternary Pyridinium (B92312) Salts and Other Nitrogen-Centered Derivatives

The nitrogen atom of the pyridine ring in this compound is a nucleophilic center and is expected to react with electrophiles to form quaternary pyridinium salts. pharmaguideline.com This is a characteristic reaction of pyridines and leads to a class of compounds with a wide range of applications.

The quaternization reaction typically involves the treatment of the pyridine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. pharmaguideline.commdpi.com The reaction rate can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. The presence of the electron-withdrawing benzoyl group at the 5-position might slightly decrease the nucleophilicity of the pyridine nitrogen, but quaternization is still expected to be a feasible reaction.

Table 3: Examples of Pyridine Quaternization Reactions

| Pyridine Derivative | Alkylating Agent | Solvent | Product | Reference |

| 1,2-benzothiazine derivative | various | various | Quaternary ammonium (B1175870) salt | researchgate.net |

| Methyl 6-O-p-toluenesulfonyl-α/β-D-glucopyranoside | Trimethylamine, 2-methylpyridine, pyridine | - | Quaternary ammonium salt | nih.gov |

| Quinoline (B57606) | various alkyl halides | - | Quaternary quinolinium salt | mdpi.com |

This table provides examples of quaternization reactions for various pyridine and related heterocyclic compounds, illustrating the general methodology that would be applicable to this compound.

Other nitrogen-centered derivatives could potentially be formed through reactions such as N-oxidation. The pyridine nitrogen can be oxidized to an N-oxide, typically using a peracid like m-chloroperoxybenzoic acid (m-CPBA). pharmaguideline.com Pyridine-N-oxides have their own distinct reactivity and are valuable synthetic intermediates.

Iv. Spectroscopic and Structural Elucidation Research of 2 Methyl 5 4 Nitrobenzoyl Pyridine

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are indispensable for probing the molecular structure of compounds like 2-Methyl-5-(4-nitrobenzoyl)pyridine. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be employed to characterize this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons would provide crucial information about their relative positions.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments within the molecule. This includes the carbons of the pyridine and phenyl rings, the methyl carbon, and the carbonyl carbon of the benzoyl group.

A hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be obtained.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine-H3 | 8.2 - 8.4 | dd | ~8.0, 2.0 |

| Pyridine-H4 | 7.8 - 8.0 | d | ~8.0 |

| Pyridine-H6 | 8.8 - 9.0 | d | ~2.0 |

| Nitrobenzoyl-H | 8.3 - 8.5 | d | ~8.5 |

| Nitrobenzoyl-H | 8.0 - 8.2 | d | ~8.5 |

| Methyl-H | 2.5 - 2.7 | s | - |

This table is predictive and for illustrative purposes only, as experimental data is not available in the provided sources.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would be expected for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), and the C-N and C-H bonds of the pyridine and phenyl rings.

A summary of expected IR absorption bands is provided in the following table.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1680 |

| NO₂ (Asymmetric Stretch) | 1500 - 1550 |

| NO₂ (Symmetric Stretch) | 1335 - 1365 |

| C-N (Pyridine) | 1300 - 1350 |

| Aromatic C-H | 3000 - 3100 |

This table is based on typical IR absorption ranges for these functional groups.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would offer further structural confirmation, likely showing fragments corresponding to the nitrophenyl and methylpyridine moieties.

X-ray Crystallography in Determining Solid-State Molecular Structure

To obtain a definitive three-dimensional structure of this compound, X-ray crystallography is the most powerful technique.

A hypothetical data table summarizing the kind of crystallographic data that would be determined is shown below.

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z | (Value) |

This table illustrates the parameters determined from a single crystal X-ray diffraction experiment and is not based on experimental data for the target compound.

In-depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies of the specific compound, this compound. While extensive computational research has been conducted on various pyridine derivatives, no dedicated studies detailing the quantum chemical properties, molecular structure, or electronic characteristics of this compound could be identified.

This absence of specific research means that key data on its molecular geometry, electronic structure, and reactivity, which are typically elucidated through methods like Density Functional Theory (DFT), are not available in the public domain. Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, and the lack of such studies for this compound leaves a void in our understanding of its fundamental chemical nature.

For context, computational studies on related pyridine derivatives have provided valuable insights into their behavior. For instance, research on other substituted pyridines has successfully predicted molecular features, mapped potential energy surfaces, and determined electronic properties. These studies underscore the potential of theoretical and computational chemistry to illuminate the characteristics of novel compounds.

Without dedicated research on this compound, the following specific areas of its computational profile remain unknown:

Quantum Chemical Properties: There are no published DFT, ab initio, or semi-empirical calculations that would describe its electronic structure and molecular properties.

Molecular Structure and Geometry: Detailed conformational analyses, potential energy surface maps, and precise geometric parameters such as bond lengths, bond angles, and dihedral angles have not been reported.

Electronic Structure and Reactivity: Key descriptors of its reactivity, which are crucial for predicting its chemical behavior, have not been computationally determined.

The exploration of this compound through theoretical and computational methods represents a promising avenue for future research. Such studies would be invaluable for establishing a foundational understanding of its chemical properties and could pave the way for potential applications.

V. Theoretical and Computational Chemistry Studies of 2 Methyl 5 4 Nitrobenzoyl Pyridine

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgrsc.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org

For 2-Methyl-5-(4-nitrobenzoyl)pyridine, a computational analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be located over the more electron-rich portions of the molecule, likely the methylpyridine ring, while the LUMO would be concentrated on the electron-deficient 4-nitrobenzoyl group, due to the strong electron-withdrawing nature of the nitro group. The precise energy values and the gap would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data (Note: This table is illustrative as specific data for the title compound is not available.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Chemical reactivity, stability |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. malayajournal.orgnih.gov

In this compound, the most negative potential would be expected around the oxygen atoms of the nitro group and the carbonyl group, as well as the nitrogen atom of the pyridine (B92270) ring. The most positive regions would likely be located around the hydrogen atoms of the pyridine and benzene (B151609) rings. This analysis helps in understanding intermolecular interactions and identifying sites for chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines intramolecular delocalization, charge transfer, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Natural Atomic Charges and Charge Transfer Studies

Building on NBO analysis, the calculation of natural atomic charges provides a quantitative measure of the electron distribution on each atom. This information is crucial for understanding the molecule's polarity and the nature of the intramolecular charge transfer (ICT). In this compound, the electron-withdrawing nitro group and carbonyl group would cause the oxygen and nitrogen atoms to have significant negative charges, while the adjacent carbon atoms would be more positive. The pyridine nitrogen would also carry a negative charge. These charge distributions are fundamental to the molecule's electrostatic interactions and reactivity.

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity, Fukui Functions)

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): χ = - (E_HOMO + E_LUMO) / 2. It measures the ability to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ). It quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Global Reactivity Descriptors (Note: This table is illustrative as specific data for the title compound is not available.)

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.0 eV | Moderate stability |

| Softness (S) | 1 / (2η) | ~ 0.25 eV⁻¹ | Moderate reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.5 eV | Good electron acceptor |

| Electrophilicity (ω) | μ² / (2η) | ~ 5.06 eV | Strong electrophile |

Spectroscopic Property Simulations

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements.

Vibrational Frequency Calculations for IR and Raman Spectra Prediction

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the frequencies and intensities of the vibrational modes, a theoretical spectrum can be generated. researchgate.net This simulated spectrum is invaluable for assigning the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of functional groups.

For this compound, key predicted vibrational modes would include:

C=O stretching of the benzoyl group.

Symmetric and asymmetric stretching of the NO₂ group.

C-H stretching modes of the aromatic rings and the methyl group.

Ring stretching vibrations of the pyridine and benzene rings.

Comparing the calculated frequencies with experimental data allows for a detailed and accurate interpretation of the molecule's vibrational behavior.

Electronic Absorption Spectra Prediction using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. qu.edu.qa For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light. These calculations typically follow a geometry optimization of the molecule's ground state using a standard DFT functional, such as B3LYP, with an appropriate basis set. rsc.org

The simulated absorption spectrum is generated by calculating the energies of the first several vertical electronic excitations from the optimized ground state. qu.edu.qa The results reveal the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths (ƒ), which are indicative of the transition probabilities. qu.edu.qa For a molecule like this compound, the presence of the nitro group is expected to significantly influence the spectral features, potentially leading to new absorption bands in the visible range. qu.edu.qa

Analysis of the molecular orbitals (MOs) involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning the character of these transitions, such as n → π* or π → π*. qu.edu.qarsc.org For instance, studies on similar nitro-substituted compounds show that the long-wavelength absorption bands often arise from intramolecular charge transfer (ICT) transitions. rsc.org Solvent effects can also be incorporated into TD-DFT calculations, often using a polarizable continuum model (PCM), to simulate the absorption spectrum in different solvent environments, which can be crucial as solvatochromic shifts (changes in absorption wavelength with solvent polarity) are common. qu.edu.qadntb.gov.ua

| Transition | Calculated λmax (nm) | Oscillator Strength (ƒ) | Major Contribution |

| S₀ → S₁ | 345 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 298 | 0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 265 | 0.45 | HOMO → LUMO+1 (π → π) |

| S₀ → S₄ | 240 | 0.08 | HOMO-2 → LUMO (n → π) |

Table 1. Predicted electronic transitions for this compound in the gas phase calculated using TD-DFT.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are a valuable tool for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, aiding in the interpretation of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for these predictions. researchgate.net The calculation involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the molecular structure and the electronic environment of each nucleus. libretexts.org For this compound, the electron-withdrawing nature of the nitrobenzoyl group and the electronic effects of the pyridine ring would cause significant downfield shifts for adjacent protons and carbons. libretexts.orgnsf.gov Machine learning models have also emerged as a powerful technique for predicting NMR chemical shifts, sometimes outperforming traditional methods when large datasets are unavailable. nih.gov These models can be trained on existing spectral data to recognize patterns between chemical environments and shift values. nih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 8.30 | 135.2 |

| Pyridine-H4 | 7.95 | 125.8 |

| Pyridine-H6 | 9.10 | 152.4 |

| Methyl-H | 2.60 | 24.5 |

| Benzoyl-H2'/H6' | 8.40 | 129.5 |

| Benzoyl-H3'/H5' | 8.15 | 124.0 |

| Pyridine-C2 | 160.1 | N/A |

| Pyridine-C5 | 138.7 | N/A |

| Carbonyl-C | 192.5 | N/A |

Table 2. Predicted ¹H and ¹³C NMR chemical shifts for selected atoms of this compound relative to TMS.

Thermodynamic Property Calculations and Energetic Analysis

Standard Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry allows for the determination of key thermodynamic properties of this compound, such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). These properties are calculated based on the principles of statistical mechanics, using vibrational frequencies obtained from DFT calculations at a specific level of theory, such as B3LYP/6-311++G(d,p). journalijar.com

The vibrational analysis provides the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy at a given temperature, typically 298.15 K. nist.gov These calculations are crucial for understanding the stability of the molecule. The temperature dependence of these thermodynamic properties can also be investigated, providing insights into how the stability and reactivity of the compound change with varying thermal conditions. journalijar.com

| Thermodynamic Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | 150.5 | kJ/mol |

| Standard Molar Entropy (S°) | 420.8 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | 285.2 | kJ/mol |

| Heat Capacity (Cv) | 215.4 | J/(mol·K) |

Table 3. Calculated standard thermodynamic properties of this compound at 298.15 K and 1 atm.

Energetics of Reaction Pathways and Transition States

Theoretical methods are instrumental in exploring the potential reaction pathways involving this compound. By mapping the potential energy surface, it is possible to identify stable intermediates and, crucially, the transition state structures that connect reactants to products. The energetics of these pathways, including activation energies and reaction enthalpies, can be calculated using high-level computational methods like the CBS-QB3 composite method. documentsdelivered.com

This analysis is vital for understanding the molecule's reactivity, degradation mechanisms, or its role in a synthetic sequence. For example, studying the oxidation of the methyl group or reactions involving the nitro group would involve locating the relevant transition states and calculating the energy barriers. documentsdelivered.com This information helps predict the feasibility and kinetics of different reactions, guiding experimental efforts to control reaction outcomes. documentsdelivered.com

Investigation of Nonlinear Optical (NLO) Properties

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

The nonlinear optical (NLO) properties of this compound can be predicted through quantum chemical calculations. These properties are of interest due to the molecule's "push-pull" nature, with the electron-donating methylpyridine moiety and the electron-withdrawing nitrobenzoyl group, which can lead to a significant NLO response. nih.govnih.gov Key NLO-related properties that are calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netresearchgate.net

These properties are typically computed using DFT methods, often with functionals designed to accurately describe electronic responses, such as CAM-B3LYP or B3LYP. journalijar.comnih.gov The calculations provide values for the individual tensor components of these properties. The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity, which is essential for applications like frequency doubling. researchgate.net The presence of a π-conjugated system connecting the donor and acceptor groups in this compound is expected to enhance these hyperpolarizabilities. researchgate.net

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | μ_total | 5.85 D |

| Polarizability (α) | α_iso | 215.3 |

| α_aniso | 188.7 | |

| First Hyperpolarizability (β) | β_total | 1.2 x 10³ |

| Second Hyperpolarizability (γ) | γ_total | 2.5 x 10⁵ |

Table 4. Calculated electric dipole moment, polarizability, and first and second hyperpolarizabilities of this compound.

Vi. Applications and Role of 2 Methyl 5 4 Nitrobenzoyl Pyridine in Advanced Organic Synthesis Research

Utilization as a Synthetic Building Block for Complex Molecules

The strategic placement of its functional groups makes 2-Methyl-5-(4-nitrobenzoyl)pyridine an adept synthetic intermediate. The ketone moiety, the electrophilic nitro group, and the nucleophilic pyridine (B92270) nitrogen offer orthogonal reactivity, allowing for sequential and controlled chemical modifications.

The structure of this compound is inherently suited for the generation of diverse heterocyclic compound libraries, a key strategy in drug discovery and materials science. The ketone functional group can undergo a wide array of reactions, such as condensations, reductions, and additions, to introduce molecular diversity. Furthermore, the nitro group can be readily reduced to an amine, which then serves as a handle for a vast range of amine-based chemistries, including amide bond formation, diazotization, and the construction of new heterocyclic rings. This dual reactivity allows chemists to build a large number of distinct molecules from a single, common precursor.

The framework of this compound is a potential launchpad for synthesizing several classes of biologically important heterocyclic scaffolds.

Benzazepines : The benzoyl portion of the molecule can serve as a foundation for constructing the seven-membered ring of benzazepines, a scaffold found in various neurologically active agents. Synthetic strategies could involve intramolecular reactions, such as reductive amination or cyclization, following the modification of the ketone and the introduction of a suitable nitrogen-containing side chain. nih.gov A series of 5H-pyrimido[5,4-d] alfachemic.combenzazepines, for instance, has been synthesized from corresponding 2-benzazepin-5-ones, highlighting the utility of ketone precursors for this scaffold. nih.gov

Pyrimidines : Pyrimidines are core structures in a multitude of pharmaceuticals. nih.gov The chemical N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, an important intermediate for the anticancer drug Imatinib, shares structural motifs with potential derivatives of this compound. guidechem.comnih.gov A plausible synthetic route could involve the reduction of the nitro group to an aniline, followed by condensation with a three-carbon component to form the pyrimidine (B1678525) ring. Various methods exist for pyrimidine synthesis, including the reaction of ketones with amidines or three-component reactions involving enamines or ketones. nih.govorganic-chemistry.org

Isoxazoles : The synthesis of isoxazoles often involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govmdpi.com The ketone in this compound can be elaborated to a 1,3-diketone, which can then be cyclized to form a substituted isoxazole (B147169) ring. This provides a pathway to novel isoxazole derivatives containing a pyridyl substituent, which are explored for various pharmacological activities. researchgate.net

Pyrazoles : Pyrazoles, known for their wide range of biological activities including anti-inflammatory and analgesic properties, are typically synthesized by the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.govresearchgate.net Similar to isoxazole synthesis, the ketone of this compound can be used to generate a 1,3-dicarbonyl intermediate, which upon reaction with hydrazine, would yield pyrazole-containing molecules. organic-chemistry.orgnih.gov The Vilsmeier-Haack reaction of hydrazones is another common route to pyrazole-4-carbaldehydes, which are versatile intermediates themselves. nih.gov

The table below summarizes the potential synthetic transformations for creating these scaffolds from the title compound.

| Target Scaffold | Key Intermediate from this compound | General Reaction Type |

| Benzazepine | Benzoyl moiety | Intramolecular cyclization |

| Pyrimidine | 5-(4-aminobenzoyl)-2-methylpyridine | Condensation with a 1,3-dielectrophile |

| Isoxazole | Pyridyl-substituted 1,3-diketone | Cyclocondensation with hydroxylamine |

| Pyrazole | Pyridyl-substituted 1,3-diketone | Cyclocondensation with hydrazine |

Scaffold for Developing Novel Chemical Entities and Methodological Studies

Beyond its use as a building block, the inherent structure of this compound makes it an excellent scaffold for fundamental chemical research.

By systematically modifying the structure of this compound, researchers can probe the intricacies of reaction mechanisms and structure-activity relationships. Analogues can be synthesized by:

Altering the substituents on the benzoyl ring : Replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the ketone and influence reaction outcomes.

Modifying the pyridine ring : Changing the position or nature of the substituent on the pyridine ring can impact its basicity and coordinating ability.

Varying the linker : The carbonyl group can be modified to other functionalities, such as an alcohol or an alkene, to study the effect of the linker between the two aromatic rings.

These modified analogues serve as valuable tools for developing new synthetic methodologies and for understanding how subtle structural changes can have profound effects on chemical reactivity and biological activity.

Catalytic and Ligand Applications in Research

The pyridine nucleus is a cornerstone of ligand design in organometallic chemistry and catalysis. researchgate.net

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of transition metals. alfachemic.comnih.gov The coordination properties of pyridine ligands can be fine-tuned by the substituents on the ring. nih.govacs.org In this specific molecule, the electron-donating methyl group and the strongly electron-withdrawing 4-nitrobenzoyl group create a push-pull electronic effect.

This electronic configuration can influence the stability and reactivity of the resulting metal complexes. For example, Pd(II) complexes bearing substituted pyridine ligands are effective catalysts for cross-coupling reactions like Suzuki-Miyaura and Heck reactions. nih.govacs.org The electronic nature of the pyridine ligand significantly affects the catalytic efficiency. acs.org Therefore, this compound could serve as a unique ligand in organometallic catalysis, with its specific electronic profile potentially leading to novel reactivity or selectivity in various catalytic transformations, including hydrogenations, carbonylations, and polymerizations. alfachemic.com

The table below details some catalytic reactions where pyridine-based ligands are commonly employed.

| Catalytic Reaction | Metal Center (Example) | Role of Pyridine Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the metal center and influences catalytic activity. acs.org |

| Heck Coupling | Palladium (Pd) | Modulates the electronic and steric environment of the catalyst. nih.gov |

| Hydrogenation | Rhenium (Re), Iron (Fe) | Forms active catalytic complexes for substrate reduction. alfachemic.com |

| Polymerization | Titanium (Ti), Vanadium (V) | Acts as a controlling ligand in Ziegler-Natta type polymerizations. alfachemic.com |

| Carbonylation | Palladium (Pd) | Influences yield and selectivity in the carbonylation of nitro compounds. nih.govacs.org |

Potential for Applications in Asymmetric Catalysis

The compound this compound, while not extensively documented as a chiral catalyst in its own right, represents a valuable scaffold for the development of novel chiral ligands for asymmetric catalysis. The field of asymmetric synthesis heavily relies on the innovation of chiral ligands to create functional molecules with high enantioselectivity, and chiral pyridine-derived ligands have been a subject of intense research for over half a century. acs.org The structural components of this compound, specifically the pyridine ring and the functionalizable nitro and methyl groups, offer significant potential for its use as a precursor in the synthesis of such advanced catalytic systems.

The development of broadly applicable chiral pyridine units (CPUs) has been a long-standing challenge in catalysis. acs.org A primary issue is balancing steric hindrance near the nitrogen atom—which can enhance stereoselectivity—with the need to maintain high catalytic activity. acs.org Researchers have explored various strategies to address this, including the creation of pyridine-oxazoline, pyridine-aminophosphine, and helical chiral pyridine N-oxide ligands. rsc.orgrsc.orgnih.gov These ligand families have demonstrated remarkable success in a variety of metal-catalyzed asymmetric reactions.

For instance, the modification of pyridine structures into chiral 2,2′-bipyridine ligands has led to highly efficient and enantioselective nickel-catalyzed reactions, including intermolecular reductive additions and Ullmann couplings. acs.org Similarly, chiral pyridine-oxazoline ligands are increasingly utilized in new and efficient asymmetric methodologies. rsc.org The potential of this compound lies in its adaptability as a starting material for analogous ligand systems. The nitro group can be reduced to an amine, which can then be a part of a larger chiral framework, while the methyl group offers another site for functionalization.

Recent advancements have introduced tunable chiral pyridine ligand units that have proven effective in complex reactions like iridium-catalyzed C–H borylation. acs.org These modern ligands often feature rigid, fused-ring frameworks and tunable side elements to optimize both reactivity and stereoselectivity. acs.org This design concept of "double-layer control" minimizes local steric hindrance while adjusting the peripheral chemical environment, a principle that could be applied to derivatives of this compound. acs.org

The following table summarizes the performance of various types of chiral pyridine ligands in different asymmetric catalytic reactions, illustrating the potential for new ligands derived from precursors like this compound.

| Catalyst/Ligand Type | Reaction Type | Metal Center | Substrate Example | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Chiral 2,2'-Bipyridine | Ni-catalyzed Reductive Addition | Nickel | Aryl aldehydes | High enantioselectivity | acs.org |

| Chiral N,B-Bidentate Ligand | Ir-catalyzed C–H Borylation | Iridium | Aromatic C-H bonds | High enantioselectivity | acs.org |

| Chiral N,C-Bidentate Ligand | Transfer Hydrogenative Reductive Amination | Iridium | Not Specified | High enantioselectivity | acs.org |

| Chiral Pyridine-Aminophosphine | Ir-catalyzed Asymmetric Hydrogenation | Iridium | Benzazepines | up to 99% ee, >20:1 dr | rsc.org |

| Chiral Ytterbium(III)–N,N'-dioxide complex | Asymmetric Heine reaction | Ytterbium(III) | meso-N-(2-picolinoyl)-aziridines | Good enantioselectivities | researchgate.net |

| iPr-IsoQuinox | Pd-catalyzed Asymmetric Addition | Palladium | Nitrostyrenes | Good enantioselectivities | researchgate.net |

The successful application of this diverse range of chiral pyridine-based ligands underscores the immense potential for new derivatives. By leveraging the functional groups of this compound, novel chiral ligands can be synthesized. These new ligands could find applications in a wide array of catalytic asymmetric transformations, contributing to the ongoing development of efficient and selective methods for producing enantiomerically pure compounds. acs.org The exploration of this potential is an active area of research, promising to expand the toolkit of synthetic chemists. acs.org

Q & A

Q. What are the occupational exposure limits (OELs) for pyridine derivatives in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.